Naphtho[1,2-d]thiazol-2-amine
Overview
Description
Mechanism of Action
Target of Action
Naphtho[1,2-d]thiazol-2-amine, also known as SKA-31, primarily targets the KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .
Mode of Action
SKA-31 is an activator of these potassium channels. It has been found to be 10 to 20 times more potent than riluzole, a neuroprotectant used as a template for the design of KCa2/3 channel activators . It activates KCa2.1, KCa2.2, KCa2.3, and KCa3.1 channels with EC50 values of 430 nM and 2.9 μM, 1.9 μM, 1.2 and 2.9 μM, and 115 and 260 nM respectively .
Biochemical Pathways
The activation of these channels by SKA-31 potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is critical for vasodilation, a process that relaxes the smooth muscle in the blood vessels, leading to a decrease in vascular resistance and an increase in blood flow .
Pharmacokinetics
It is also mentioned that SKA-31 has a half-life of 12 hours , which suggests a relatively long duration of action.
Result of Action
The activation of KCa2/3 channels by SKA-31 leads to a potentiation of the EDHF-mediated dilations of carotid arteries . This results in a lowering of blood pressure . In fact, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension .
Action Environment
It is worth noting that the effects of ska-31 were absent in kca31-deficient mice , suggesting that the presence of this channel is crucial for the compound’s action.
Biochemical Analysis
Biochemical Properties
SKA-31 interacts with KCa2.x and KCa3.1 potassium channels . It has been found to activate these channels with EC50 values of 260 nM for KCa3.1, and 1.9 μM, 2.9 μM for KCa2.2, KCa2.1 respectively . The activation of these channels by SKA-31 can enhance the endothelium-derived hyperpolarizing factor response and lower blood pressure .
Cellular Effects
SKA-31 has been shown to have significant effects on various types of cells and cellular processes. For instance, it can activate native KCa2.3 and KCa3.1 channels in murine endothelial cells . In addition, it has been found to potentiate endothelium-derived hyperpolarizing factor-mediated dilations of carotid arteries . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SKA-31 involves its binding interactions with KCa2.x and KCa3.1 potassium channels . By activating these channels, SKA-31 can influence various cellular processes, including enzyme activation, changes in gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The effects of SKA-31 have been observed over time in laboratory settings. For example, in a Langendorff-perfused, beating rat heart preparation, acute bolus administrations of SKA-31 dose-dependently increased total coronary flow
Dosage Effects in Animal Models
In animal models, the effects of SKA-31 vary with different dosages. For instance, administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension
Metabolic Pathways
Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with enzymes or cofactors involved in these pathways .
Transport and Distribution
Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it interacts with transporters or binding proteins involved in these pathways .
Subcellular Localization
Given its role as an activator of KCa2.x and KCa3.1 potassium channels, it is likely that it is directed to specific compartments or organelles where these channels are located .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphtho[1,2-d]thiazol-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-isothiocyanatonaphthalenes with amines under visible-light-induced conditions . This reaction forms new C-N and C-S bonds simultaneously in a single step, providing an efficient and eco-friendly method for synthesizing this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This includes using high-performance liquid chromatography (HPLC) for purification and mass spectrometry (MS) for characterization .
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, affecting the compound’s reactivity.
Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups like halides or amines .
Scientific Research Applications
Naphtho[1,2-d]thiazol-2-amine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Anthra[2,1-d]thiazol-2-ylamine (SKA-20): Another potent activator of potassium channels, similar in structure and function to Naphtho[1,2-d]thiazol-2-amine.
2-Aminobenzothiazole: Shares the thiazole ring structure and exhibits similar biological activities.
Uniqueness
This compound is unique due to its specific activation profile of potassium channels and its potent effects at relatively low concentrations . This makes it a valuable tool in pharmacological research and potential therapeutic applications.
Properties
IUPAC Name |
benzo[e][1,3]benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S/c12-11-13-10-8-4-2-1-3-7(8)5-6-9(10)14-11/h1-6H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECQXVPRUCCUIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068216 | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
27.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194328 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
40172-65-4 | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40172-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Aminonaphthiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040172654 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2068216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphtho[1,2-d]thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.821 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-AMINONAPHTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW12CAS9T7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are KCa2/3 channels, and why are they considered potential drug targets?
A1: KCa2/3 channels are voltage-independent potassium channels gated by intracellular calcium ions (Ca2+) binding to calmodulin. They are widely expressed throughout the body, playing crucial roles in regulating membrane potential, cellular excitability, and calcium signaling in various cell types, including neurons, smooth muscle cells, and immune cells. Their involvement in diverse physiological processes makes them attractive targets for developing novel therapeutics for various diseases, including hypertension, inflammation, and neurological disorders.
Q2: How does SKA-31 interact with KCa2/3 channels?
A2: SKA-31 acts as a positive gating modulator (PAM) of KCa2/3 channels. [, , , ] It binds to the interface between the calmodulin N-lobe and the calmodulin-binding domain of the channel, stabilizing the open conformation and increasing the channel's sensitivity to Ca2+. [] This leads to enhanced K+ efflux, hyperpolarization of the cell membrane, and modulation of downstream calcium signaling pathways. [, , , , ]
Q3: What are the downstream effects of SKA-31-mediated KCa2/3 channel activation?
A3: SKA-31-induced KCa2/3 channel activation triggers various downstream effects depending on the cell type and physiological context. In vascular smooth muscle, it induces vasodilation by hyperpolarizing the cell membrane and reducing vascular tone. [, , , , , ] In the heart, SKA-31 increases coronary flow by dilating coronary arteries. [] In neurons, SKA-31 modulates neuronal excitability and synaptic transmission, potentially impacting learning, memory, and neuroprotection. [, ]
Q4: What is the molecular formula and weight of SKA-31?
A4: The molecular formula of SKA-31 is C11H9N3S, and its molecular weight is 215.28 g/mol.
Q5: Is there any information on the spectroscopic data or material compatibility of SKA-31 available in the provided research?
A5: The provided research primarily focuses on the pharmacological and physiological effects of SKA-31. It does not delve into detailed spectroscopic data or comprehensive material compatibility analysis. Further research is needed to explore these aspects fully.
Q6: How do structural modifications of SKA-31 impact its activity and selectivity?
A6: Studies exploring SKA-31 analogs revealed crucial structural determinants for its activity and selectivity. For instance, introducing a methyl group at the 5-position of the naphtho[1,2-d]thiazol-2-amine scaffold led to SKA-121, displaying enhanced selectivity for KCa3.1 over KCa2.3 channels. [] This highlights the importance of specific substitutions for fine-tuning the compound's pharmacological profile.
Q7: What is known about the stability of SKA-31 and strategies to improve its formulation?
A7: While the provided research doesn't explicitly discuss SKA-31's stability, one study mentions that an analog, SKA-111, exhibited a longer half-life and better brain penetration than SKA-121. [] This suggests that structural modifications could influence SKA-31's pharmacokinetic properties. Further investigation is required to understand its stability under various conditions and develop optimal formulations for improved solubility, bioavailability, and controlled release.
Q8: Are there known resistance mechanisms to SKA-31 or cross-resistance with other compounds?
A8: The provided research doesn't mention specific resistance mechanisms to SKA-31 or cross-resistance patterns. Considering its mechanism of action as a KCa2/3 channel activator, it is plausible that alterations in channel expression, mutations affecting drug binding, or downstream signaling pathway modifications could contribute to potential resistance development. This warrants further investigation to understand long-term treatment outcomes.
Q9: What is the current understanding of the toxicological profile and safety of SKA-31?
A11: While detailed toxicological data for SKA-31 is limited in the provided research, some studies report its safety and tolerability at specific doses and treatment durations in animal models. [, , ] One study noted a significant reduction in heart rate in mice treated with a high dose of SKA-111, an analog of SKA-31, suggesting potential cardiovascular effects at higher concentrations. [] Thorough preclinical toxicological assessments and subsequent clinical trials are essential to establish its safety profile for potential human use.
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